molecular formula C8H9BrO3S B2862789 Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate CAS No. 866154-78-1

Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate

Cat. No.: B2862789
CAS No.: 866154-78-1
M. Wt: 265.12
InChI Key: WWTOWSMTQSQFLU-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate: is an organic compound with the molecular formula C8H9BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

The response mechanism to In3+ involves PET and ICT processes. The complexation constant for the In3+ complex is 8.24 × 109 M2 .

Safety and Hazards

  • Precautions : Store in a cool place, keep the container tightly closed, and handle with care .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the reaction of 3-hydroxythiophene-2-carboxylic acid with bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-bromoethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Substituted thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohol derivatives.

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 3-(2-bromoethoxy)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-11-8(10)7-6(2-5-13-7)12-4-3-9/h2,5H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTOWSMTQSQFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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